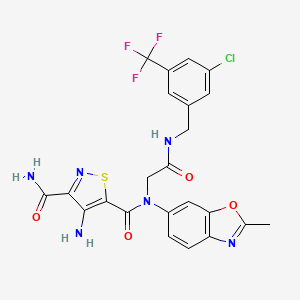
DNA gyrase B-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA gyrase B-IN-1 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit the DNA gyrase B subunit, thereby preventing bacterial DNA replication and transcription .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DNA gyrase B-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. The process is scaled up in reactors, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
DNA gyrase B-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are often tested for their biological activity and potential as antibacterial agents .
Wissenschaftliche Forschungsanwendungen
DNA gyrase B-IN-1 has a wide range of scientific research applications:
Wirkmechanismus
DNA gyrase B-IN-1 exerts its effects by binding to the DNA gyrase B subunit, thereby inhibiting its ATPase activity. This prevents the enzyme from introducing negative supercoils into DNA, which is essential for DNA replication and transcription. The inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately resulting in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Novobiocin: Another DNA gyrase inhibitor that targets the B subunit but has different chemical properties and side effects.
Ciprofloxacin: A well-known fluoroquinolone antibiotic that targets the A subunit of DNA gyrase.
Coumermycin A1: Similar to novobiocin, it inhibits the DNA gyrase B subunit but has a different mechanism of action.
Uniqueness
DNA gyrase B-IN-1 is unique due to its high specificity for the DNA gyrase B subunit and its potent inhibitory activity. Unlike other inhibitors, it has shown effectiveness against a broad range of bacterial strains, including those resistant to other antibiotics .
Eigenschaften
Molekularformel |
C23H18ClF3N6O4S |
|---|---|
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
4-amino-5-N-[2-[[3-chloro-5-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]-5-N-(2-methyl-1,3-benzoxazol-6-yl)-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C23H18ClF3N6O4S/c1-10-31-15-3-2-14(7-16(15)37-10)33(22(36)20-18(28)19(21(29)35)32-38-20)9-17(34)30-8-11-4-12(23(25,26)27)6-13(24)5-11/h2-7H,8-9,28H2,1H3,(H2,29,35)(H,30,34) |
InChI-Schlüssel |
PIJUWXNUSZHECD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)C=C(C=C2)N(CC(=O)NCC3=CC(=CC(=C3)Cl)C(F)(F)F)C(=O)C4=C(C(=NS4)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


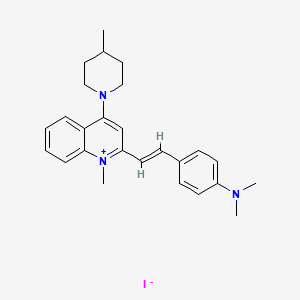
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
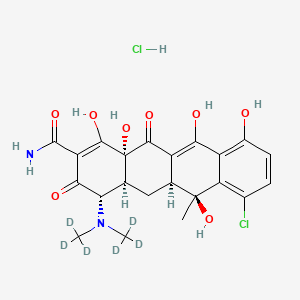
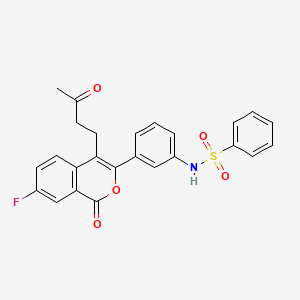
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
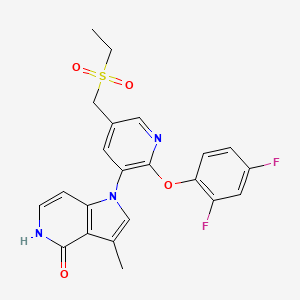

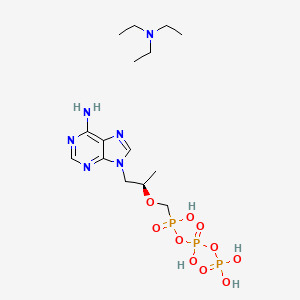

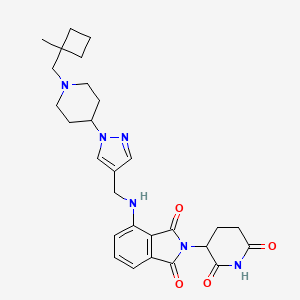
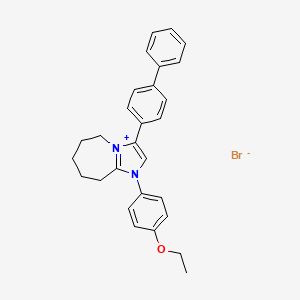
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)

![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
